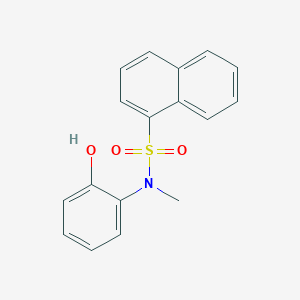![molecular formula C17H27NO B14184668 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine CAS No. 905445-10-5](/img/structure/B14184668.png)
4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine is an organic compound with a complex structure that includes a morpholine ring substituted with a tert-butylphenyl group and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 4-tert-butylbenzyl chloride with 2,6-dimethylmorpholine under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the tert-butylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of squalene epoxidase, an enzyme essential for sterol synthesis in fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenylacetylene: A compound with a similar tert-butylphenyl group but different functional groups.
4-tert-Butylbenzoic acid: Contains a tert-butylphenyl group with a carboxylic acid functional group.
4-tert-Butylphenyl glycidyl ether: Features a glycidyl ether group attached to the tert-butylphenyl group.
Uniqueness
4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine is unique due to its morpholine ring structure combined with the tert-butylphenyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
905445-10-5 |
|---|---|
Formule moléculaire |
C17H27NO |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
4-[(4-tert-butylphenyl)methyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H27NO/c1-13-10-18(11-14(2)19-13)12-15-6-8-16(9-7-15)17(3,4)5/h6-9,13-14H,10-12H2,1-5H3 |
Clé InChI |
WUCBQFXSLNFGPN-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
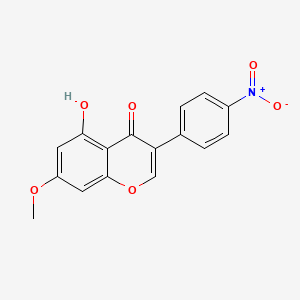

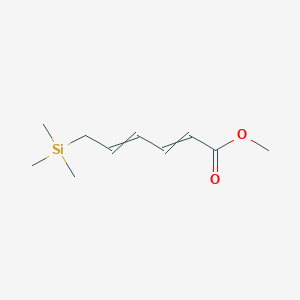
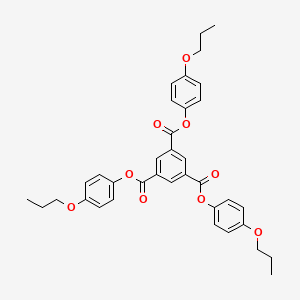
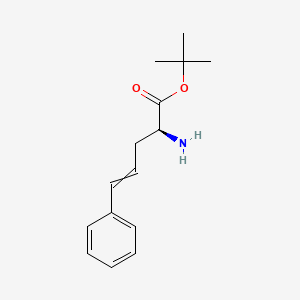
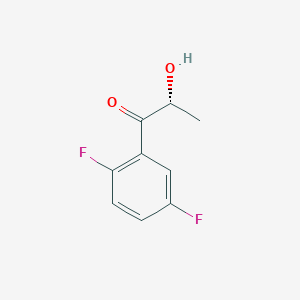

![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)


